molecular formula C21H22N2O4 B5647702 5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-N-PHENYL-1-BENZOFURAN-3-CARBOXAMIDE

5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-N-PHENYL-1-BENZOFURAN-3-CARBOXAMIDE

Cat. No.: B5647702
M. Wt: 366.4 g/mol
InChI Key: YMIRMNQHCUULSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-N-PHENYL-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-N-PHENYL-1-BENZOFURAN-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of a benzofuran derivative with a morpholine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-N-PHENYL-1-BENZOFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction could produce benzofuran alcohols .

Scientific Research Applications

5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-N-PHENYL-1-BENZOFURAN-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-N-PHENYL-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Share a similar heterocyclic structure and are known for their biological activities.

    Morpholine Derivatives: Contain the morpholine moiety and are used in various pharmaceutical applications.

Uniqueness

5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-N-PHENYL-1-BENZOFURAN-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-N-phenyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-14-19(21(25)22-15-5-3-2-4-6-15)20-16(13-23-9-11-26-12-10-23)17(24)7-8-18(20)27-14/h2-8,24H,9-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIRMNQHCUULSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2CN3CCOCC3)O)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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